3-amino-N-cyclopentyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
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Description
“3-amino-N-cyclopentyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide” is a compound with the molecular formula C19H25N3OS . It is a derivative of quinoline, a heterocyclic compound that has versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives, such as the compound , has been reported in the literature. Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are commonly used for the construction of the principal quinoline scaffold . The synthesis often involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline scaffold, which is a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The compound also contains a cyclopentyl group and an ethyl group attached to the quinoline scaffold .Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives are diverse and depend on the functional groups present in the molecule. The quinoline scaffold can undergo various reactions, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Physical and Chemical Properties Analysis
The compound has an average mass of 343.486 Da and a monoisotopic mass of 343.171844 Da . More detailed physical and chemical properties are not available in the current data.Future Directions
The future directions in the research of quinoline derivatives like “3-amino-N-cyclopentyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide” could involve the development of new methods and synthetic approaches towards organic compounds, as well as a focus on developments in the synthesis of heterocyclic organic compounds of different classes that have pharmacological activity .
Properties
IUPAC Name |
3-amino-N-cyclopentyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c1-2-11-7-8-15-12(9-11)10-14-16(20)17(24-19(14)22-15)18(23)21-13-5-3-4-6-13/h10-11,13H,2-9,20H2,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRRLAKSWOXCDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4CCCC4)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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